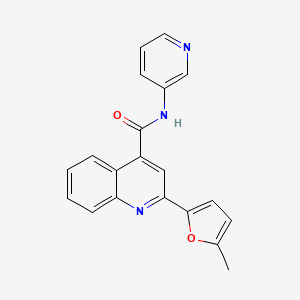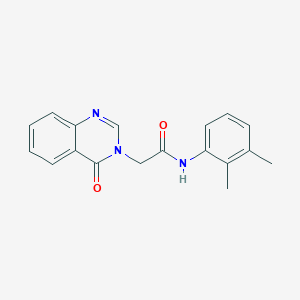![molecular formula C16H21N5OS B5753131 N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753131.png)
N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as CPTH, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of thioacetamide derivatives and is known for its ability to inhibit histone acetyltransferases (HATs).
Wirkmechanismus
N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide inhibits HATs by binding to the acetyl-CoA binding site of the enzyme. This prevents the acetylation of histones, leading to altered gene expression and chromatin structure. N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to selectively inhibit the activity of p300/CBP-associated factor (PCAF), a member of the HAT family that is involved in various cellular processes, including DNA repair, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects:
N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In neurodegenerative disorders, N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to improve cognitive function and reduce neuroinflammation. In inflammation, N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to decrease the production of pro-inflammatory cytokines, leading to reduced inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for HATs. N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have low toxicity and is well tolerated in vivo. However, N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has some limitations, including its poor solubility in water, which can limit its use in some assays. Additionally, N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide can inhibit other enzymes, such as histone deacetylases (HDACs), at high concentrations, leading to off-target effects.
Zukünftige Richtungen
For the use of N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide include the development of analogs with improved potency and selectivity, combination with other inhibitors, and combination with other therapies.
Synthesemethoden
The synthesis of N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide involves the reaction of 1-phenyl-1H-tetrazol-5-thiol with cycloheptylbromide in the presence of potassium carbonate. The resulting compound is then reacted with chloroacetyl chloride to obtain N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been widely used in scientific research as a potent inhibitor of HATs. HATs are enzymes that acetylate histones, which play a crucial role in gene expression and chromatin remodeling. Inhibition of HATs by N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c22-15(17-13-8-4-1-2-5-9-13)12-23-16-18-19-20-21(16)14-10-6-3-7-11-14/h3,6-7,10-11,13H,1-2,4-5,8-9,12H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBDEVJNHQADFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5753058.png)
![N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5753076.png)

![ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5753099.png)

![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dihydroxybenzohydrazide](/img/structure/B5753106.png)
![6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5753110.png)


![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5753152.png)
![3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5753162.png)
![N~1~-cyclopentyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5753164.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5753169.png)